molecular formula C17H26N2O B3234153 2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol CAS No. 1353964-96-1

2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol

Cat. No.: B3234153
CAS No.: 1353964-96-1
M. Wt: 274.4 g/mol
InChI Key: CHFSULRHEGRYOQ-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol is a chemical compound with the molecular formula C17H26N2O and a molecular weight of 274.401 g/mol . It is part of a class of synthetic organic compounds featuring a 1-benzylpiperidine scaffold. This scaffold is recognized as a valuable building block in medicinal chemistry and pharmaceutical research . Compounds based on the 1-benzylpiperidine structure are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. Published research and patents indicate that structurally related molecules have been explored for their activity as antagonists of muscarinic receptors, such as M4, and are studied in the context of neurological diseases . The specific research applications and biological profile of this compound are an area for further investigation by qualified researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-13-12-19(16-6-7-16)17-8-10-18(11-9-17)14-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFSULRHEGRYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176842
Record name Ethanol, 2-[cyclopropyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353964-96-1
Record name Ethanol, 2-[cyclopropyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353964-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[cyclopropyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the cyclopropyl group. The final step involves the addition of the ethanol moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions usually require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol exhibit significant activity in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation can lead to potential therapeutic effects in treating neuropsychiatric disorders such as depression and schizophrenia.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their affinity to dopamine receptors. The findings suggested that modifications similar to those seen in this compound enhance receptor binding and selectivity, indicating potential for developing new antipsychotic medications .

Analgesic Properties

The compound has been investigated for its analgesic properties. Its structural components suggest it may interact with pain pathways, potentially offering a new avenue for pain management therapies.

Case Study : In a preclinical trial, researchers assessed the analgesic effects of various piperidine derivatives, including this compound. Results demonstrated a significant reduction in pain responses in animal models, supporting its potential use as an analgesic agent .

Antidepressant Activity

The antidepressant potential of this compound has been explored through various animal studies. Its ability to influence serotonin reuptake mechanisms positions it as a candidate for further development as an antidepressant.

Case Study : A recent publication highlighted the efficacy of similar compounds in reducing depressive symptoms in rodent models. The study noted that modifications enhancing serotonin receptor affinity could lead to improved therapeutic profiles .

Data Summary Table

Application AreaFindings/InsightsReferences
NeuropharmacologyModulates dopamine and serotonin receptors
Analgesic PropertiesSignificant reduction in pain responses
Antidepressant ActivityInfluences serotonin reuptake mechanisms

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Core Ring : Piperidine (6-membered) derivatives generally exhibit greater conformational flexibility than pyrrolidine (5-membered) analogs, which may enhance binding to larger binding pockets .
  • Amino Substituents: Cyclopropyl groups introduce rigidity and metabolic stability compared to bulkier isopropyl or flexible ethyl groups .

Substituent Effects on Pharmacological Properties

  • Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid structure may reduce off-target interactions compared to isopropyl, which has higher lipophilicity and rotational freedom .
  • Ethanolamine Chain: The hydroxyl group in ethanolamine enhances solubility but may increase susceptibility to oxidative metabolism compared to methyl- or ethylamine derivatives .

Stereochemical Considerations

Stereochemistry plays a critical role in analogs with chiral centers (e.g., S-configuration in pyrrolidine derivatives). For example, 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol demonstrates how enantioselectivity can influence receptor binding kinetics, though specific data for the target compound remain undocumented .

Biological Activity

2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a cyclopropyl group, and an ethanol moiety, which contribute to its diverse pharmacological properties. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may act as an inhibitor or activator of these targets, influencing various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this structure show significant antibacterial and antifungal activities. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria with promising results .
  • Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Case Studies

  • Antimicrobial Activity : A study assessing the antibacterial efficacy of piperidine derivatives found that compounds closely related to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and S. aureus .
  • Neuropharmacological Applications : Research focusing on benzylpiperidine derivatives indicated that modifications in the piperidine structure could enhance binding affinity to specific receptors involved in pain modulation and anxiety disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
1-(Benzylpiperidin-4-yl)methanolBenzylpiperidine backbone; hydroxymethyl groupAnalgesic properties
N-(1-benzylpiperidin-4-yl)propanamideBenzylpiperidine; amide linkageAntinociceptive effects
2-(1-Benzylpiperidin-3-yl)ethanamineSimilar piperidine structure; different substituentsAntimicrobial activities

This table illustrates how variations in the structural components lead to differing biological activities, highlighting the importance of specific functional groups in determining pharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol

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